molecular formula C24H26ClN5O2 B11030610 3-(4-chlorophenyl)-2-ethyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-2-ethyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11030610
M. Wt: 451.9 g/mol
InChI Key: BWKDPSDNDCFUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type, but further experimental data would be needed for precise details.
    • Major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug discovery.

      Biology: It may serve as a lead compound for developing CDK2 inhibitors with improved selectivity and efficacy.

      Industry: Further exploration could reveal applications in pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The compound likely inhibits CDK2/cyclin A2, disrupting cell cycle progression.
    • Molecular targets and pathways involved would require additional research.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C24H26ClN5O2

    Molecular Weight

    451.9 g/mol

    IUPAC Name

    5-(4-chlorophenyl)-4-ethyl-11-(3-morpholin-4-ylpropyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

    InChI

    InChI=1S/C24H26ClN5O2/c1-2-20-22(17-4-6-18(25)7-5-17)23-26-16-19-21(30(23)27-20)8-11-29(24(19)31)10-3-9-28-12-14-32-15-13-28/h4-8,11,16H,2-3,9-10,12-15H2,1H3

    InChI Key

    BWKDPSDNDCFUAG-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CCCN5CCOCC5

    Origin of Product

    United States

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